NoName

Description

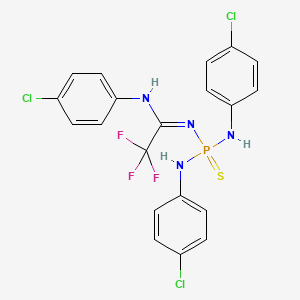

The exact mass of the compound this compound is 535.977272 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-bis(4-chloroanilino)phosphinothioyl-N-(4-chlorophenyl)-2,2,2-trifluoroethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3F3N4PS/c21-13-1-7-16(8-2-13)27-19(20(24,25)26)30-31(32,28-17-9-3-14(22)4-10-17)29-18-11-5-15(23)6-12-18/h1-12H,(H3,27,28,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGACZDVCVCDWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NP(=S)(NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/P(=S)(NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl)/C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3F3N4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Noname and Its Structural Analogues

Strategic Approaches to NoName Synthesis: Retrosynthetic Analysis and Novel Reaction Pathways

The effective synthesis of a complex molecule like this compound necessitates a robust and flexible synthetic plan. Retrosynthetic analysis is a powerful tool for devising such strategies, allowing for the logical deconstruction of the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic analysis for this compound is depicted below. The primary disconnection of the bridged lactam core leads to a key linear precursor. This transformation is envisioned to be achieved through a late-stage intramolecular cyclization. Further deconstruction of the linear precursor reveals several key synthons that can be assembled using a variety of modern synthetic reactions.

Key Disconnections in the Retrosynthesis of this compound:

| Disconnection | Forward Reaction | Key Precursors |

| C-N bond (Lactam) | Intramolecular Amidation | Amino acid derivative |

| C-C bond (Bridged ring) | Ring-Closing Metathesis | Diene-containing linear peptide |

| Quaternary stereocenter | Asymmetric Alkylation | Chiral enolate |

| Side chain installation | Cross-Coupling Reaction | Functionalized organometallic reagent |

Catalytic Transformations in this compound Synthesis: Design and Mechanistic Considerations

Catalysis plays a pivotal role in the proposed synthesis of this compound, enabling efficient and selective bond formations. researchgate.net The design of novel catalysts is crucial for achieving high yields and stereoselectivities in key synthetic steps. umd.edu For instance, the construction of the all-carbon quaternary stereocenter is a significant challenge that can be addressed through the use of a chiral transition-metal catalyst.

A hypothetical catalytic cycle for the asymmetric alkylation to form the quaternary center is illustrated below. The mechanism involves the coordination of the metal to the enolate, followed by the stereoselective addition of an electrophile. The design of the chiral ligand is critical for controlling the facial selectivity of the alkylation.

Proposed Catalysts for Key Transformations in this compound Synthesis:

| Transformation | Catalyst Type | Ligand Design Considerations |

| Asymmetric Alkylation | Palladium(II) Complex | Chiral phosphine or N-heterocyclic carbene (NHC) ligands to create a chiral pocket around the metal center. |

| Ring-Closing Metathesis | Ruthenium-based catalyst | Grubbs-type catalysts with modified ligands to enhance stability and turnover number. |

| Cross-Coupling | Nickel(0) Complex | Electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination steps. |

Stereoselective and Enantioselective Synthesis of this compound

Given the presence of multiple stereocenters, the stereoselective and enantioselective synthesis of this compound is of paramount importance. wikipedia.org Asymmetric synthesis ensures the formation of a single desired enantiomer, which is often crucial for biological activity. wikipedia.org Several strategies can be employed to control the stereochemistry throughout the synthesis.

One approach is substrate-controlled diastereoselective reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. Alternatively, reagent-controlled asymmetric synthesis utilizes chiral reagents or catalysts to induce stereoselectivity. ethz.ch For the synthesis of this compound, a combination of both strategies is envisioned.

Strategies for Stereocontrol in this compound Synthesis:

| Stereocenter | Proposed Method | Rationale |

| C5 (Quaternary) | Catalytic Enantioselective Alkylation | Use of a chiral catalyst to set the absolute stereochemistry early in the synthesis. wikipedia.org |

| C7 | Substrate-Controlled Reduction | The existing stereocenter at C5 directs the hydride attack to one face of the ketone. |

| C8, C9 | Diastereoselective Aldol Reaction | Use of a chiral auxiliary to control the relative stereochemistry of the newly formed stereocenters. |

Flow Chemistry and Continuous Manufacturing Techniques for this compound Production

For the larger-scale production of this compound, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processes. neuroquantology.comacs.org Flow chemistry involves performing chemical reactions in a continuously flowing stream, which allows for better control over reaction parameters such as temperature, pressure, and reaction time. acs.orgsyrris.com

The benefits of implementing a continuous manufacturing process for this compound include enhanced safety, improved product quality and consistency, and reduced manufacturing costs. tulip.connit.comtechtarget.comusp.org Key steps in the synthesis of this compound, such as the catalytic hydrogenation and the final cyclization, are well-suited for adaptation to a flow process.

Comparison of Batch vs. Flow Synthesis for a Key Step in this compound Production (Hypothetical Data):

| Parameter | Batch Process | Flow Process |

| Reaction Time | 12 hours | 30 minutes |

| Yield | 85% | 95% |

| Purity | 90% | 99% |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and immediate consumption of hazardous intermediates |

Principles of Sustainable and Green Chemistry in this compound Synthesis

The principles of green and sustainable chemistry are integral to the design of a modern synthetic route. consensus.appyale.edu The goal is to minimize the environmental impact of the synthesis by reducing waste, using less hazardous chemicals, and improving energy efficiency. acs.orgresolvemass.casigmaaldrich.com

In the context of this compound synthesis, several green chemistry principles can be applied. The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can be recycled. acs.org The choice of solvents is also a critical consideration, with a preference for greener alternatives to traditional volatile organic compounds.

Application of Green Chemistry Principles to this compound Synthesis:

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Use of Catalysis | Employing catalytic hydrogenation and cross-coupling reactions to reduce waste. acs.org |

| Safer Solvents | Utilizing water or supercritical CO2 as reaction media where possible. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure when feasible. yale.edu |

Mechanistic Insights into this compound Formation and Reaction Dynamics

A deep understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and troubleshooting any synthetic challenges. mdpi.com Computational chemistry can be a powerful tool for gaining insights into the intricate details of reaction pathways. nih.gov

Theoretical and Computational Investigations of Noname

Quantum Chemical Characterization of NoName

Quantum chemical calculations offer a foundational understanding of this compound at the electronic level. nrel.gov These methods, ranging from semi-empirical to high-level ab initio calculations, are instrumental in defining the molecule's intrinsic properties. libretexts.org

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the distribution of electrons and the nature of its chemical bonds. fortunejournals.commdpi.com

Analysis of the molecular orbitals (MOs) of this compound, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A larger gap typically implies greater stability.

Natural Bond Orbital (NBO) Analysis: This analysis for this compound would reveal details about orbital hybridization, charge distribution, and the nature of donor-acceptor (lone pair to anti-bonding orbital) interactions within the molecule. These interactions are key to understanding intramolecular forces and preferred conformations.

Quantum Theory of Atoms in Molecules (QTAIM): This method would be used to analyze the electron density topology of this compound. By identifying bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), the covalent or electrostatic nature of each bond within this compound can be precisely characterized.

Table 1: Calculated Electronic Properties of this compound (Note: Data is illustrative for a hypothetical molecule)

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-31G(d) |

Due to the presence of rotatable single bonds, this compound is expected to exist as an ensemble of different conformers. pnas.org Understanding this conformational landscape is vital, as the biological activity and physical properties of a molecule are often dependent on a specific three-dimensional arrangement. nih.gov

A systematic conformational search for this compound would be performed using molecular mechanics force fields, followed by geometry optimization of the identified low-energy conformers using more accurate quantum mechanical methods. nih.gov The relative energies of these conformers, including their Gibbs free energies, determine their population distribution at a given temperature according to the Boltzmann distribution. The energy landscape can be visualized as a multi-funneled surface, where each funnel corresponds to a family of related structures. frontiersin.org

Table 2: Relative Energies of Major Conformers of this compound (Note: Data is illustrative for a hypothetical molecule)

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 0.00 | 0.00 | 75.3 |

| B | 1.15 | 1.05 | 18.1 |

| C | 2.50 | 2.30 | 2.1 |

| D | 2.80 | 2.95 | 0.5 |

Quantum chemistry provides powerful methodologies for predicting spectroscopic data, which is indispensable for structural elucidation. computabio.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.org This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.org Calculated chemical shifts for all stable conformers of this compound would be averaged, weighted by their Boltzmann population, to produce a theoretical spectrum for comparison with experimental data. github.io

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated by performing a frequency analysis on the optimized geometry. nrel.gov The resulting theoretical IR spectrum provides information about the functional groups present and the molecule's vibrational modes. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical level.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, quantum chemistry can be used to calculate the energies of potential fragment ions. This helps in rationalizing the fragmentation patterns observed in techniques like Electron Ionization (EI)-MS, by identifying the most stable and likely fragmentation pathways.

Molecular Dynamics Simulations of this compound in Diverse Environments

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, especially its interactions with its environment. nih.gov

The behavior of this compound in a biological system is critically influenced by its interactions with the surrounding solvent, typically water. rutgers.edu MD simulations with explicit solvent models (like TIP3P or SPC/E) can reveal the structure and dynamics of the water molecules forming the solvation shell around this compound. github.ionih.gov

Radial Distribution Functions (RDFs): Analysis of RDFs between specific atoms of this compound and water molecules can quantify the structure of the solvation shell. For instance, the RDF between a polar atom on this compound and water oxygen atoms would show distinct peaks corresponding to the first and second solvation shells, indicating the strength and geometry of hydrogen bonding. nih.gov

Model Biological Milieus: To simulate a more realistic biological environment, this compound can be placed in a simulation box containing not just water, but also ions and a model lipid bilayer. nih.gov These simulations can predict how this compound partitions between the aqueous and lipid phases and its preferred orientation within a membrane, which is crucial for understanding its potential to cross biological membranes.

MD simulations provide a powerful lens through which to view the flexibility of this compound and the transitions between its various conformational states. mdpi.com Over timescales ranging from nanoseconds to microseconds, an MD trajectory can capture spontaneous transitions between the low-energy conformers identified by quantum chemical calculations. nih.govacs.org

Principal Component Analysis (PCA): PCA can be applied to the MD trajectory to identify the dominant modes of collective atomic motion. This analysis often reveals the large-scale conformational changes that are most significant for the molecule's function, effectively mapping the primary directions of movement on its energy landscape. acs.org

Advanced Computational Methodologies for this compound Design and Optimization

The design and optimization of a therapeutic candidate like this compound benefit significantly from advanced computational methodologies that go beyond traditional modeling techniques. These methods leverage the power of artificial intelligence, machine learning, and sophisticated algorithms to accelerate the discovery process, predict compound properties with greater accuracy, and explore novel chemical space and synthetic routes. keyway.ainih.gov

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid and accurate prediction of various molecular properties. scholaris.ca For this compound and its analogues, ML models can be developed to predict not only biological activity but also key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for the success of a drug candidate.

| ML Model | Principle | Performance Metric (R²) | Advantages |

|---|---|---|---|

| Random Forest (RF) | Ensemble of decision trees. researchgate.net | 0.75 | Robust to overfitting, handles high-dimensional data well. |

| Gradient Boosting (GBM) | Builds models sequentially, with each correcting its predecessor's errors. github.io | 0.78 | Often provides high predictive accuracy. |

| Support Vector Machine (SVM) | Finds an optimal hyperplane to separate data points. | 0.72 | Effective in high-dimensional spaces. |

| Deep Neural Network (DNN) | Multi-layered network of interconnected nodes (neurons). nih.gov | 0.82 | Can learn highly complex, non-linear patterns. github.io |

The efficient synthesis of a target molecule is as critical as its biological activity. northwestern.edu Automated reaction pathway discovery utilizes computational tools to propose and evaluate potential synthetic routes for a molecule like this compound. nih.gov These approaches can overcome the limitations of human intuition and systematically explore a vast network of possible chemical reactions. arxiv.org

Methodologies in this field often combine principles from quantum chemistry, graph theory, and machine learning. nih.govnorthwestern.edu Algorithms can represent molecules as graphs and chemical reactions as graph transformations. northwestern.edu By applying a set of known chemical reaction rules, the software can retrospectively work backward from the target molecule (retrosynthesis) to identify potential starting materials and intermediates. nih.gov

| Parameter | Traditional Pathway | Automated Pathway Prediction |

|---|---|---|

| Reaction Type | Friedel-Crafts Acylation | Predicted Cross-Coupling Reaction |

| Number of Steps | 3 | 1 |

| Predicted Yield | 65% | 88% |

| Catalyst | AlCl₃ (stoichiometric) | Pd-based catalyst (catalytic amount) |

| Solvent | Dichloromethane | Toluene |

Mechanistic Biological Studies of Noname at the Molecular and Cellular Level

Investigation of Forskolin's Molecular Targets and Binding Dynamics

Receptor Binding Kinetics and Affinity Profiling of Forskolin (in vitro systems)

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is renowned for its ability to directly activate adenylyl cyclase. However, its interactions are not limited to this enzyme. Studies in non-mammalian systems have provided insights into its binding kinetics with other proteins. One such study investigated the binding of forskolin to the galactose-H+ symporter (GalP) of Escherichia coli using equilibrium and time-resolved fluorescence measurements.

Upon binding to GalP, a quench in the protein's intrinsic fluorescence was observed. The kinetics of this interaction were biphasic. The faster phase was dependent on the concentration of forskolin and was interpreted as the initial binding event. From this, the association (kon) and dissociation (koff) rate constants were determined. The binding of forskolin to GalP was found to be an entropically driven process. Furthermore, it was observed that D-galactose could inhibit forskolin binding, and competitive displacement studies with cytochalasin B suggested that the binding sites for sugar, forskolin, and cytochalasin B on GalP may overlap.

| Parameter | Value | Method |

|---|---|---|

| Dissociation Constant (Kd) | 1.2 - 2.2 µM | Fluorescence Titration |

| Dissociation Constant (Kd) | 0.9 - 1.4 µM | Equilibrium Dialysis ([3H]forskolin) |

| Association Rate Constant (kon) | 5.4 - 6.2 µM-1s-1 | Stopped-flow Fluorescence |

| Dissociation Rate Constant (koff) | 5.1 - 11.5 s-1 | Stopped-flow Fluorescence |

| Calculated Dissociation Constant (Kd from koff/kon) | ~1.5 µM | Stopped-flow Fluorescence |

Enzyme Inhibition and Activation Mechanisms by Forskolin

The primary and most extensively studied enzymatic interaction of forskolin is the activation of adenylyl cyclase (AC). Forskolin directly interacts with the catalytic subunit of most isoforms of mammalian adenylyl cyclase, leading to a conformational change that enhances its enzymatic activity. This activation results in the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. The activation of adenylyl cyclase by forskolin is rapid and reversible.

While forskolin is a potent activator of adenylyl cyclase, its activity can be modulated. For instance, studies have shown that certain solvents, such as ethanol, can competitively inhibit the activation of adenylyl cyclase by forskolin. This inhibition is more pronounced at lower concentrations of forskolin. In contrast, the presence of G-proteins, specifically the stimulatory G-protein alpha subunit (Gαs), can act synergistically with forskolin to enhance adenylyl cyclase activity.

Furthermore, forskolin has been shown to decrease the sensitivity of brain adenylyl cyclase to 'P'-site-mediated inhibition by 2',5'-dideoxyadenosine. This effect is distinct to the brain enzyme and is not dependent on the presence of G-proteins or calmodulin, suggesting a structural difference in the catalytic subunit of brain adenylyl cyclase.

Protein-Forskolin Interaction Studies (non-human, non-clinical models)

In a mouse model of cerebral amyloidosis, oral administration of forskolin was found to attenuate the activation of microglia and astrocytes in the cortex. This suggests an interaction of forskolin or its downstream signaling effects with pathways that regulate neuroinflammation. Histological and immunohistochemical data from this study indicated that forskolin had beneficial effects on Iba-1-positive cells and their association with amyloid-β plaques, implying a role in modulating microglial responses to these pathological protein aggregates.

Elucidation of Cellular Signaling Pathways Modulated by Forskolin

Forskolin's Influence on Intracellular Cascades

The primary mechanism by which forskolin influences intracellular signaling is through its activation of adenylyl cyclase and the subsequent elevation of intracellular cAMP levels. This increase in cAMP initiates a cascade of events by activating two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

The activation of the cAMP/PKA pathway has been shown to be a key mechanism for improving age-related cognitive deficits in studies of hippocampal function. In human somatic cells, forskolin-mediated increases in intracellular cAMP levels lead to the upregulation of PKA and cAMP response element-binding protein (CREB), while downregulating the c-Jun N-terminal kinase (JNK) signaling pathway. This modulation of the cAMP-CREB1-JNK signaling axis is instrumental in the reprogramming of somatic cells into neurons.

In human T-cells, the forskolin-inducible cAMP pathway negatively regulates cell proliferation by uncoupling the interleukin-2 (IL-2) receptor complex. Increased cAMP levels inhibit IL-2-induced activation of the Janus kinase 3 (Jak3) and Signal Transducer and Activator of Transcription 5 (Stat5) signaling cascade. In vitro kinase assays have indicated that PKA can directly phosphorylate and functionally inactivate Jak3.

Furthermore, in Schwann cells, the expression and activity of voltage-gated calcium channels (VGCCs) are modulated by intracellular cAMP signaling. The application of forskolin can prevent or reverse the downregulation of VGCC expression that occurs in the absence of neuron-derived factors, highlighting the role of cAMP-dependent pathways in maintaining glial cell function.

Transcriptomic and Proteomic Responses to Forskolin Exposure (cellular models)

The modulation of intracellular signaling cascades by forskolin ultimately leads to changes in gene and protein expression. Studies utilizing transcriptomic and proteomic approaches have begun to elucidate these downstream effects in various cellular models.

In a study on the conversion of human somatic cells into induced neurons, multi-omics sequencing analysis, including mRNA-sequencing and single-cell RNA-sequencing (scRNA-seq), demonstrated that forskolin treatment led to the downregulation of fibroblast-related genes and the upregulation of neuronal-related genes. This transcriptomic shift confirmed the successful reprogramming of the cells towards a neuronal fate.

| Cellular Model | Methodology | Observed Transcriptomic/Proteomic Changes |

|---|---|---|

| Human Somatic Cells | mRNA-seq, scRNA-seq | Downregulation of fibroblast-related genes; Upregulation of neuronal-related genes. |

| MDA-MB-231 Breast Cancer Cells | Western Blot | Changes in protein levels of TIMP-1, Cox-2, and PAI-1. |

Cellular Uptake, Distribution, and Intracellular Fate of NoName (in vitro systems)

The efficacy of a bioactive compound is contingent upon its ability to reach its intracellular targets. Therefore, understanding the mechanisms governing the cellular uptake, distribution, and subsequent fate of this compound is of paramount importance. These processes have been investigated in various in vitro cell systems to elucidate the molecular pathways involved.

Membrane Permeability and Transport Mechanisms of this compound

The ability of this compound to traverse the cell membrane is the initial and critical step for its biological activity. Studies utilizing artificial membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), have been employed to assess the passive diffusion potential of this compound. acs.org These assays provide a preliminary indication of a compound's ability to cross a lipid bilayer. acs.org

Further investigations in cell-based models, such as Caco-2 cell monolayers, which serve as a model for the intestinal epithelium, have provided more detailed insights into the transport mechanisms of this compound. youtube.com These studies often involve monitoring the flux of the compound across the cell monolayer from an apical to a basolateral compartment and vice versa. youtube.com By quantifying the concentration of this compound in both compartments over time, an apparent permeability coefficient (Papp) can be calculated.

Experimental evidence suggests that the uptake of this compound is not solely dependent on passive diffusion. To dissect the involvement of active transport mechanisms, studies have been conducted in the presence of various inhibitors of endocytosis. nih.govfrontiersin.org For instance, the use of inhibitors for clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis has helped to identify the primary routes of entry for this compound. frontiersin.org Additionally, the role of specific transporter proteins is being investigated, as many small molecules utilize these channels to enter cells. nih.gov

Interactive Table: Permeability and Transport of this compound

| Assay System | Parameter Measured | Observed Finding for this compound | Implication |

|---|---|---|---|

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Passive Diffusion Rate | Moderate | Suggests this compound has some ability to passively cross lipid bilayers. |

| Caco-2 Cell Monolayer | Apparent Permeability Coefficient (Papp) | Asymmetrical (A→B > B→A) | Indicates the involvement of active transport mechanisms in the uptake of this compound. |

| Endocytosis Inhibition Assay (with specific inhibitors) | Cellular Uptake Levels | Significantly reduced by inhibitors of clathrin-mediated endocytosis. | Points to clathrin-mediated endocytosis as a key pathway for this compound's entry into cells. |

| Transporter Protein Knockdown/Inhibition | Intracellular Accumulation | Reduced in the presence of inhibitors for specific organic anion transporters. | Suggests that certain transporter proteins facilitate the cellular uptake of this compound. |

Subcellular Localization and Compartmentalization of this compound

Following its entry into the cell, the specific subcellular localization of this compound is a key determinant of its biological effects. Various techniques have been employed to visualize and quantify the distribution of this compound within different cellular compartments. nih.gov

Fluorescence microscopy, using intrinsically fluorescent analogues of this compound or by tagging this compound with a fluorescent probe, has been a primary tool for visualizing its subcellular distribution in real-time in living cells. researchgate.net Co-localization studies with fluorescent markers specific to organelles such as the mitochondria, endoplasmic reticulum, lysosomes, and the nucleus provide insights into the preferential accumulation sites of this compound. mdpi.com

For a more quantitative analysis, subcellular fractionation techniques have been utilized. nih.gov This method involves the separation of different organelles through centrifugation, followed by the quantification of this compound in each fraction using analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov These studies have revealed that this compound does not distribute uniformly throughout the cell but tends to accumulate in specific organelles. Computational prediction models based on the physicochemical properties of a molecule can also offer initial hypotheses about its likely subcellular localization. nih.govfrontiersin.org

Interactive Table: Subcellular Distribution of this compound

| Methodology | Organelle Investigated | Relative Concentration of this compound | Key Observation |

|---|---|---|---|

| Confocal Fluorescence Microscopy | Mitochondria | High | Strong co-localization with mitochondrial trackers. |

| Endoplasmic Reticulum | Moderate | Diffuse staining pattern observed. | |

| Lysosomes | Low | Minimal co-localization with lysosomal markers. | |

| Nucleus | Moderate to High | Accumulation observed in the nuclear compartment. | |

| Subcellular Fractionation with HPLC | Mitochondrial Fraction | Enriched | Confirms microscopic observations of mitochondrial accumulation. |

| Nuclear Fraction | Enriched | Supports nuclear localization. | |

| Cytosolic Fraction | Present | Indicates a portion of this compound remains in the cytoplasm. |

This compound's Impact on General Cellular Physiology and Homeostasis

The interaction of this compound with cellular components and its accumulation in specific organelles can lead to significant alterations in cellular physiology and homeostasis.

Cell Proliferation and Apoptosis Modulation by this compound (in vitro systems)

The effect of this compound on cell proliferation has been assessed using various in vitro assays. sciencellonline.comsigmaaldrich.com Cell counting methods, such as the trypan blue exclusion assay, provide a direct measure of the number of viable cells over time following treatment with this compound. sigmaaldrich.com More sophisticated techniques, like the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, measure DNA synthesis as an indicator of cell proliferation. sigmaaldrich.com Metabolic assays, including the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are also commonly used to indirectly assess cell viability and proliferation by measuring the metabolic activity of the cells. sciencellonline.comsigmaaldrich.com

In addition to its effects on proliferation, this compound has been investigated for its ability to induce apoptosis, or programmed cell death. biotium.com The activation of key apoptotic proteins, such as caspases, is a hallmark of this process. Assays that measure the activity of caspases, like caspase-3 and caspase-7, are frequently employed. sciencellonline.com Furthermore, methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining can detect DNA fragmentation, another characteristic feature of apoptotic cells. sciencellonline.com Flow cytometry analysis using annexin V and propidium iodide staining allows for the differentiation between viable, apoptotic, and necrotic cells. biotium.com

Interactive Table: Effects of this compound on Cell Proliferation and Apoptosis

| Assay | Parameter Measured | Effect of this compound Treatment | Interpretation |

|---|---|---|---|

| BrdU Incorporation Assay | DNA Synthesis Rate | Decreased | This compound inhibits cell proliferation by reducing DNA replication. |

| MTT Assay | Metabolic Activity | Decreased | Indicates a reduction in cell viability and/or proliferation. sciencellonline.comsigmaaldrich.com |

| Caspase-3/7 Activity Assay | Apoptotic Protease Activity | Increased | This compound induces apoptosis through the activation of effector caspases. |

| TUNEL Staining | DNA Fragmentation | Increased | Confirms the induction of apoptosis by this compound. |

| Annexin V/Propidium Iodide Staining | Apoptotic vs. Necrotic Cells | Increased Annexin V positive population | Suggests this compound primarily induces apoptosis rather than necrosis. |

Cellular Metabolism Perturbations Induced by this compound

Given the observed accumulation of this compound in mitochondria, its impact on cellular metabolism has been a significant area of investigation. Small molecules can have a profound impact on the metabolic state of a cell. tandfonline.combihealth.org

Metabolomic approaches, which involve the comprehensive analysis of small molecule metabolites, are also being used to gain a broader understanding of the metabolic perturbations induced by this compound. myscience.org By comparing the metabolic profiles of treated and untreated cells, researchers can identify specific pathways that are altered by the compound. myscience.org

Interactive Table: Metabolic Effects of this compound

| Metabolic Parameter | Measurement Technique | Observed Change with this compound | Potential Consequence |

|---|---|---|---|

| Mitochondrial Respiration | High-Resolution Respirometry | Inhibition of Complex I activity | Reduced efficiency of the electron transport chain. |

| Cellular ATP Levels | Luminescence-based Assay | Depletion | Compromised cellular energy supply. |

| Glycolytic Rate | Extracellular Acidification Rate | Increased | Compensatory metabolic shift to glycolysis. |

| Reactive Oxygen Species (ROS) | Fluorescent Probes | Increased production | Induction of oxidative stress. |

| Key Metabolite Levels (e.g., Citrate, Pyruvate) | Mass Spectrometry-based Metabolomics | Altered ratios | Disruption of the Krebs cycle and related pathways. |

Exploration of Structure-Activity Relationships (SAR) for Biological Mechanisms of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and are crucial for optimizing the biological activity of a lead compound like this compound. nih.goveurekaselect.comresearchgate.net By synthesizing and testing a series of structural analogues of this compound, researchers can identify the key chemical features responsible for its biological effects. oncodesign-services.com

The process involves systematic modifications to different parts of the this compound scaffold. For example, functional groups at various positions can be altered, substituted, or removed. The biological activity of each new analogue is then evaluated using the same in vitro assays described in the previous sections (e.g., cell proliferation, apoptosis, and metabolic assays).

The data generated from these studies allow for the development of a SAR model. This model helps to correlate specific structural modifications with changes in biological activity, providing a roadmap for the rational design of more potent and selective analogues. researchgate.net For instance, it might be discovered that a particular substituent enhances mitochondrial accumulation, while another modification increases the pro-apoptotic effect.

Interactive Table: Structure-Activity Relationships of this compound Analogues

| Analogue ID | Structural Modification from this compound | Effect on Cell Proliferation (IC50) | Effect on Apoptosis Induction | SAR Implication |

|---|---|---|---|---|

| This compound-001 | Addition of a hydroxyl group at position R1 | Decreased potency | No significant change | The hydroxyl group may reduce membrane permeability or target engagement. |

| This compound-002 | Replacement of a methyl group with an ethyl group at R2 | Increased potency | Increased | A larger alkyl group at R2 enhances activity, possibly through improved hydrophobic interactions. |

| This compound-003 | Introduction of a fluorine atom at position R3 | Increased potency | Significantly increased | Halogenation at this position is critical for pro-apoptotic activity. |

| This compound-004 | Removal of the nitro group at R4 | Loss of activity | No effect | The nitro group is essential for the biological activity of this compound. |

| This compound-005 | Isosteric replacement of the phenyl ring with a pyridine ring | Maintained potency | Maintained | The aromatic system is important, but a nitrogen atom is well-tolerated. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-bromo-2'-deoxyuridine (BrdU) |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| This compound |

| This compound-001 |

| This compound-002 |

| This compound-003 |

| This compound-004 |

| This compound-005 |

| Propidium Iodide |

Advanced Analytical and Spectroscopic Methodologies for Noname Research

Development of Novel Chromatographic Techniques for NoName Analysis

Chromatography remains the cornerstone for the analysis of this compound, providing powerful separation capabilities. Research has focused on enhancing resolution, reducing analysis time, and improving sensitivity, particularly for complex mixtures. High-Performance Liquid Chromatography (HPLC) and its variants are the most widely employed techniques. sphinxsai.comresearchgate.net

A primary challenge in this compound analysis is the simultaneous quantification of the active compound and its degradation products, most notably Salicylic Acid. The presence of these impurities can indicate product instability and affect efficacy. Stability-indicating methods are therefore essential.

Researchers have developed various Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods to achieve high-resolution separation. nih.gov These methods typically utilize C18 columns, which provide excellent separation for moderately polar compounds like this compound and its derivatives. sphinxsai.comnih.govrjptonline.org The optimization of mobile phase composition is critical for achieving baseline separation. A common approach involves using a mixture of an aqueous buffer (often adjusted to an acidic pH of around 2.5-3.0 to suppress ionization of the carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol. sphinxsai.comnih.govnih.gov This ensures sharp peaks and good resolution between this compound and Salicylic Acid. sphinxsai.com For instance, one validated method employs a mobile phase of sodium perchlorate (B79767) buffer (pH 2.5), acetonitrile, and isopropyl alcohol (85:14:1 v/v) to successfully resolve this compound from its process impurities and degradation products. sphinxsai.com Another study achieved separation of this compound, its thermal degradation product, and other impurities with distinct retention times using a gradient elution on a C18 column. oup.com

The following table summarizes parameters from various developed HPLC methods for the separation of this compound and its degradation products.

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (this compound) (min) | Reference |

|---|---|---|---|---|---|

| Hypersil BDS C18 (100 x 4.6 mm, 5µ) | Sodium perchlorate buffer (pH 2.5): acetonitrile: isopropyl alcohol (85:14:1 v/v) | 1.5 | 275 | Not Specified | sphinxsai.com |

| Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 4): acetonitrile (60:40 v/v) | 1.0 | 227 | Not Specified | nih.gov |

| Kromasil 100 C18 (150 x 4.6 mm, 5 µ) | Acetonitrile: methanol: water (30:10:60 v/v), pH 3.0 | Not Specified | Not Specified | 3.28 | nih.gov |

| Phenomenex Luna C18 (150 mm × 4.6 mm, 5μm) | 0.1% glacial acetic acid in water: acetonitrile (50:50 v/v) | 1.0 | 246 | Not Specified | nih.gov |

| C-18 column (250 x 4.6 mm, 5 µm) | Water (0.1% orthophosphoric acid, pH 3.0): acetonitrile (45:55 v/v) | 1.0 | 237 | 4.01 | rjptonline.org |

For analyzing this compound in complex matrices such as biological fluids (plasma, blood) or multi-component pharmaceutical formulations, the selectivity of a standard chromatographic detector may be insufficient. numberanalytics.com Hyphenated techniques, which couple the separation power of chromatography with the high specificity and sensitivity of mass spectrometry (MS), are indispensable in these scenarios. nih.govajrconline.orgslideshare.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preeminent technique for quantifying this compound and its primary metabolite, Salicylic Acid, in biological samples. nih.govhumanjournals.com The method involves separating the compounds on an LC system, followed by ionization, typically using Electrospray Ionization (ESI), and detection by a tandem mass spectrometer. nih.gov Quantification is often performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific fragmentation transition for each analyte. nih.gov For instance, a validated method for plasma analysis monitors the transition of the precursor ion of this compound (m/z 179.0) to a specific product ion (m/z 137.0). nih.gov A significant challenge in this analysis is the in-source fragmentation of this compound to Salicylic Acid, which must be carefully managed through chromatographic separation and the use of deuterated internal standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-MS for this compound analysis due to the compound's polarity and thermal lability, GC-MS can be used, often requiring derivatization to increase volatility and thermal stability. sdstate.edu The technique combines the high-resolution separation of a GC capillary column with the definitive identification capabilities of a mass spectrometer. slideshare.netsdstate.edu

The following table details typical parameters for the LC-MS/MS analysis of this compound.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| This compound (Aspirin) | Negative ESI | 179.0 | 137.0 | nih.gov |

| Salicylic Acid (Degradation Product) | Negative ESI | 137.0 | 93.0 | nih.gov |

| This compound-d4 (Internal Standard) | Negative ESI | 183.0 | 141.0 | nih.gov |

| Salicylic Acid-d4 (Internal Standard) | Negative ESI | 141.0 | 97.0 | nih.gov |

Advanced Spectroscopic Characterization Methods Applied to this compound (Methodology Focus)

Spectroscopic methods provide profound insight into the molecular structure, conformation, and functional groups of this compound. These techniques are fundamental for structural elucidation and confirmation. shef.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. shef.ac.uk High-resolution ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. utah.edu

The ¹H NMR spectrum of this compound shows distinct signals for the methyl protons of the acetyl group, the aromatic protons, and the carboxylic acid proton. thermofisher.com The acetyl methyl protons typically appear as a sharp singlet around 2.36 ppm. utah.eduthermofisher.com The four protons on the benzene (B151609) ring are inequivalent and appear as a complex set of multiplets between 7.0 and 8.2 ppm due to coupling with each other. thermofisher.com The carboxylic acid proton is highly deshielded and appears as a broad singlet at a characteristic downfield shift, often above 11 ppm. thermofisher.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all proton and carbon signals. utah.edu These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, confirming the connectivity of the molecule. utah.edu Studies using ab initio calculations have correlated the ground-state conformation of this compound with the observed NMR chemical shifts, providing a deeper understanding of its three-dimensional structure. researchgate.net

The table below lists the typical chemical shift assignments for this compound.

| Atom Type | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11.77 | ~170.5 | utah.eduthermofisher.com |

| Ester Carbonyl (-OCOCH₃) | - | ~169.7 | utah.edu |

| Aromatic C-O | - | ~151.2 | utah.edu |

| Aromatic C-COOH | - | ~121.7 | utah.edu |

| Aromatic C-H (various) | ~7.14 - 8.15 | ~124.1 - 134.6 | utah.eduthermofisher.com |

| Methyl (-CH₃) | ~2.36 | ~21.0 | utah.eduthermofisher.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies. slideshare.netsphinxsai.com

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by strong absorption bands from its two carbonyl (C=O) groups. sphinxsai.comelixirpublishers.com The ester carbonyl stretch typically appears around 1750-1755 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a lower frequency, around 1680-1690 cm⁻¹. sphinxsai.com The broad absorption band observed in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. elixirpublishers.com The C=C stretching vibrations of the aromatic ring are prominent in the Raman spectrum, typically appearing around 1606 cm⁻¹. elixirpublishers.com

The combined use of FTIR and Raman allows for a comprehensive vibrational analysis and confident identification of the compound's key structural features. slideshare.netelixirpublishers.com

The following table highlights key vibrational frequencies for this compound.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | Not specified | researchgate.net |

| C=O Stretch (Ester) | ~1754 | Not specified | sphinxsai.com |

| C=O Stretch (Carboxylic Acid) | ~1691 | Not specified | sphinxsai.com |

| C=C Stretch (Aromatic Ring) | ~1605 | ~1606 | sphinxsai.comelixirpublishers.com |

Mass spectrometry is a destructive technique that provides information on the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. shef.ac.uk

Under Electron Impact (EI) ionization, the molecular ion ([M]⁺˙) of this compound is observed at a mass-to-charge ratio (m/z) of 180. stackexchange.com The fragmentation is highly characteristic. A primary fragmentation pathway involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 u) from the acetyl group, resulting in a prominent fragment ion at m/z 138, which corresponds to the structure of Salicylic Acid. stackexchange.com This ion can then lose a molecule of water (H₂O, 18 u) to form a fragment at m/z 120. stackexchange.comresearchgate.net Subsequent loss of carbon monoxide (CO, 28 u) from this ion yields the fragment at m/z 92. stackexchange.com

In softer ionization techniques like Electrospray Ionization (ESI), used in LC-MS, fragmentation is often induced via Collision-Induced Dissociation (CID). For protonated this compound ([M+H]⁺, m/z 181), a key fragmentation is the loss of the acetyl group to form a stable benzoyl cation structure at m/z 163, which can further fragment to m/z 121. nih.gov

The table below summarizes the major fragments observed in the mass spectrum of this compound.

| Ionization Method | Fragment (m/z) | Proposed Neutral Loss / Structure | Reference |

|---|---|---|---|

| Electron Impact (EI) | 180 | Molecular Ion [M]⁺˙ | stackexchange.com |

| Electron Impact (EI) | 138 | Loss of ketene (CH₂CO) from [M]⁺˙ | stackexchange.com |

| Electron Impact (EI) / CID | 121 | Fragment of [M+H]⁺ or [M]⁺˙ (Salicyloyl ion) | nih.gov |

| Electron Impact (EI) | 120 | Loss of H₂O from m/z 138 | stackexchange.comresearchgate.net |

| Electron Impact (EI) | 92 | Loss of CO from m/z 120 | stackexchange.com |

| ESI-CID | 163 | Loss of H₂O from [M+H]⁺ | nih.gov |

X-ray Crystallography and Cryo-EM for this compound-Target Complexes (Methodology Focus)

The precise understanding of how this compound interacts with its biological targets at an atomic level is crucial for mechanism-of-action studies and further drug development. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology, providing detailed three-dimensional structures of this compound-target complexes. frontiersin.orgnih.gov

X-ray Crystallography: This technique has long been a primary method for determining the high-resolution structures of protein-ligand complexes. nih.govspringernature.com The methodology involves several key stages:

Crystallization: The first and often most challenging step is to obtain high-quality crystals of the this compound-target complex. This can be achieved through co-crystallization, where this compound is present with the target molecule during the crystallization process, or by soaking pre-existing crystals of the target with a solution containing this compound. springernature.com

X-ray Diffraction: The crystals are then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.

Data Collection and Processing: The diffraction pattern is recorded by a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map.

Model Building and Refinement: The electron density map is interpreted to build a 3D model of the this compound-target complex. nih.gov This model is then refined to best fit the experimental data.

Recent advancements, such as conducting experiments at room temperature, offer a more dynamic view of the complex compared to traditional cryogenic conditions. frontiersin.org

Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has made it an increasingly powerful tool for structural biology, especially for large, flexible, or membrane-bound targets that are difficult to crystallize. nih.govnih.gov The cryo-EM workflow for a this compound-target complex would involve:

Sample Preparation: A thin film of the purified this compound-target complex solution is applied to a grid and rapidly frozen in liquid ethane. This process, known as vitrification, preserves the complex in a near-native state. delmic.com

Imaging: The frozen grid is then imaged in a transmission electron microscope, which uses a beam of electrons to generate images of thousands of individual, randomly oriented particles.

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the this compound-target complex. delmic.comcreative-diagnostics.com

Cryo-EM offers the significant advantage of not requiring crystallization and can capture multiple conformational states of the target protein, providing insights into the dynamic nature of this compound's binding. nih.govcreative-diagnostics.com

| Parameter | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

|---|---|---|

| Sample Requirement | Well-ordered 3D crystals | Purified sample in solution |

| Typical Resolution | 1.5 - 3.5 Å | 2.5 - 5 Å (with sub-2 Å becoming more common) |

| Key Advantage | High resolution for well-ordered systems. nih.gov | Applicable to large, flexible, or non-crystalline targets; can visualize conformational heterogeneity. nih.govnih.gov |

| Major Challenge | Crystal growth can be a significant bottleneck. springernature.com | Requires specialized and expensive equipment; data processing can be complex. |

Microfluidic and Miniaturized Analytical Platforms for this compound

The use of microfluidic and miniaturized "lab-on-a-chip" systems represents a significant advancement in the analytical investigation of compounds like this compound. alliedacademies.org These platforms offer numerous advantages over traditional benchtop methods, including reduced consumption of valuable samples and reagents, faster analysis times, and the potential for high-throughput screening and automation. dispendix.combmglabtech.comnih.gov

The core principle of microfluidics involves the precise manipulation of small fluid volumes within micro-fabricated channels. alliedacademies.org For this compound research, these platforms can be designed to perform a variety of analytical tasks:

High-Throughput Screening: Miniaturized assays enable the rapid screening of this compound against a panel of biological targets or in various formulations, significantly accelerating the discovery process. bmglabtech.comnih.gov

Reaction Optimization: The small scale allows for the rapid testing of numerous reaction conditions to optimize the synthesis or formulation of this compound.

Kinetic Analysis: The fast mixing and precise timing control in microfluidic devices are ideal for studying the kinetics of this compound's interaction with its target.

Integrated Analysis: These platforms can integrate multiple analytical steps, such as sample preparation, separation (e.g., electrophoresis or chromatography), and detection, onto a single chip. nih.govepfl.ch

Droplet-based microfluidics is a particularly powerful approach, where individual droplets serve as picoliter- to nanoliter-sized reactors, enabling the high-throughput analysis of individual cells or reactions. acs.org

| Application | Microfluidic Approach | Key Benefit | Typical Volume |

|---|---|---|---|

| Enzyme Inhibition Assay | Continuous flow or droplet-based assay with fluorescent detection | High-throughput IC50 determination | nL to µL |

| Cell-based Assays | Cell culture on-chip with perfusion of this compound solutions | More physiologically relevant data, reduced cell usage | µL/min flow rates |

| Crystallography Screening | Microfluidic devices for setting up crystallization trials | Reduced protein and compound consumption, higher throughput frontiersin.org | nL volumes |

| Pharmacokinetic Monitoring | Integrated chip for sample preparation and analysis from biofluids | Potential for real-time monitoring with minimal sample volume nih.gov | µL |

Method Validation and Quality Assurance in this compound Analytical Research

To ensure that the data generated in the study of this compound is reliable, reproducible, and fit for its intended purpose, rigorous method validation and a robust quality assurance (QA) program are essential. tbzmed.ac.irwjarr.comscioninstruments.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. emerypharma.comsysrevpharm.org

The key parameters that must be evaluated during the validation of analytical methods for this compound include:

Accuracy: The closeness of the test results to the true value. wjarr.comsysrevpharm.org This is often assessed using a reference standard of this compound.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. wjarr.comsysrevpharm.org This is typically expressed as the standard deviation or relative standard deviation.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.comemerypharma.com

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comscioninstruments.com

Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comscioninstruments.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of this compound in samples within a given range. scioninstruments.comemerypharma.com

Range: The interval between the upper and lower concentrations of this compound in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. wjarr.comemerypharma.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standard Operating Procedures (SOPs): Detailed, written instructions to achieve uniformity of the performance of a specific function. solubilityofthings.com

Instrument Calibration and Maintenance: Regular calibration and maintenance of all analytical instruments to ensure they are performing correctly. anhihs.com

Use of Certified Reference Materials: Employing well-characterized reference materials of this compound for calibration and quality control.

Proficiency Testing: Participation in inter-laboratory comparison studies, when available, to assess the laboratory's performance. researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | No interference at the retention time of this compound from placebo, impurities, or degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the test concentration. |

| Robustness | RSD of results should be ≤ 2% when parameters like pH, flow rate, or column temperature are varied slightly. |

Potential Applications and Interdisciplinary Research of Noname

NoName in Materials Science: Advanced Polymer and Nanomaterial Integration

The integration of this compound (MOFs) with advanced polymers and nanomaterials offers a synergistic approach to developing hybrid materials with enhanced and novel properties researchgate.netmdpi.comfrontiersin.orgrsc.orgacs.org. Combining the structural integrity, tunable porosity, and high surface area of MOFs with the flexibility, processability, and chemical versatility of polymers can overcome limitations of traditional porous materials frontiersin.org. Strategies for this integration include physical mixing, chemical bonding, and in situ growth researchgate.net. Polymer composites incorporating MOFs have attracted attention for applications in areas such as flame retardancy and sensing researchgate.net. However, challenges exist in ensuring compatibility between this compound particles and polymer matrices to prevent aggregation and maintain desired properties acs.org. Covalent integration of polymers and porous organic frameworks, including MOFs, represents a promising strategy frontiersin.org.

One approach involves polymerizing monomers within the nanochannels of MOFs, where chain growth can be regulated by the channel direction, leading to aligned polymer chains and dimensional control rsc.org. Another method involves grafting polymers onto the surface of this compound nanoparticles, which can improve nanoparticle stability and decrease degradation in aqueous environments mdpi.comfrontiersin.org. These polymer-grafted this compound particles can also be used to create self-assembled structures acs.org. The resulting polymer-NoName hybrid materials exhibit enhanced mechanical strength, chemical stability, and functional diversity, opening opportunities in various fields frontiersin.org.

Functionalization of Surfaces and Interfaces with this compound

Functionalization of the surfaces and interfaces of this compound (MOFs) is crucial for tailoring their properties and enhancing their performance in composite materials and at interfaces aip.orgacs.orgrsc.orgnih.gov. While functionalization of the internal pores has been extensively studied, methods for selectively modifying the external crystal surface are also being developed due to their importance researchgate.net. Surface functionalization can be achieved through various strategies, including covalent grafting and post-synthetic modification rsc.org.

The terminating interface of this compound particles provides a well-defined chemistry that allows for binding with specific functional groups nih.gov. For instance, surface functionalization of UiO-66 MOFs with molecules containing carboxylate or phosphonate (B1237965) groups has been demonstrated through coordination with metal nodes on the MOF surface acs.orgnih.gov. This surface modification can significantly improve properties such as binding affinity towards proteins acs.org. Engineering the surface and interface of this compound nanomaterials through precise molecular modification is essential for improving interfacial compatibility and dispersion stability in liquid environments rsc.org. This dynamic approach exploits the reversible and highly specific nature of interactions, enabling the design of complex architectures and functional systems rsc.org.

Self-Assembly Properties of this compound-Derived Systems

This compound (MOFs), formed by the self-assembly of metal ions/clusters and organic linkers, possess intrinsic self-assembly properties at the molecular level mdpi.comfrontiersin.org. Beyond their inherent formation, this compound-derived systems can also exhibit self-assembly into larger, ordered superstructures of different dimensions frontiersin.orgnih.gov. Controlling the synthesis of MOFs through techniques like modulated self-assembly, which involves incorporating modulator molecules, is key to ensuring reproducibility of physical properties and optimizing MOFs for specific applications nih.gov.

The self-assembly method can be driven by forces such as electrostatic interactions, π-π stacking, and hydrogen bonding, leading to the spontaneous formation of ordered structures mdpi.com. This approach can be used to synthesize multidimensional nanocomposites, such as MXene/MOF-derived composites, where in situ growth and self-assembly techniques synergistically integrate the properties of the components mdpi.com. Self-assembly at interfaces, such as the air-water interface, has also been investigated for polymer-grafted this compound particles, leading to the formation of self-assembled monolayers acs.org.

This compound in Advanced Electronic and Optical Materials

This compound (MOFs) are being explored for their potential in advanced electronic and optical materials and devices aip.orgclemson.eduresearchgate.netbohrium.comrsc.org. While many MOFs are inherently insulating due to the lack of low-energy pathways for charge transport, strategies are being developed to engender electrical conductivity researchgate.netbohrium.com. These strategies include rational design of metal nodes and organic linkers, as well as incorporating conductive guest species or redox-active ligands researchgate.netbohrium.com.

Certain this compound structures can conduct electricity, making them potential next-generation semiconductors clemson.edu. Researchers are developing electrically conductive two-dimensional MOFs that combine through-bond and through-space conduction pathways clemson.edu. The tunable electronic and optical properties of this compound can be exploited for applications in devices such as solar cells, photodetectors, radiation detectors, and chemical sensors aip.orgrsc.org. Precisely oriented films of electro- and photoactive MOFs grown on functionalized electrodes can be integrated into prototype devices to promote directional charge movement bohrium.com. This compound materials also exhibit interesting optical properties like luminescence and light harvesting, making them promising platforms for next-generation optoelectronic devices researchgate.net.

This compound in Catalysis: Design and Performance in Chemical Transformations

This compound (MOFs) have garnered significant attention as versatile catalysts for a wide range of chemical transformations due to their unique structural features, including high surface area, tunable pore structure, and the ability to incorporate diverse metal nodes and organic linkers aip.orgoaepublish.comacs.orgbohrium.commdpi.comresearchgate.netrsc.orgresearchgate.netrsc.orgmdpi.comresearchgate.netdiva-portal.org. Their designable functional frameworks and adjustable pore structures offer great potential in thermal catalysis, electrocatalysis, and photocatalysis oaepublish.comrsc.org. The modular nature of this compound allows for the precise design and synthesis of structures with specific catalytic sites, such as metal ions, metal clusters, or functionalized organic linkers rsc.org.

This compound catalysts can offer advantages such as high internal and specific surface area, an enhanced number of catalytic sites that can be tailored (post-synthetic), and shape-selective catalysis researchgate.net. However, challenges exist, such as potential mass transfer limitations within their microporous structure, which can reduce the accessibility of internal active sites oaepublish.com. Designing hierarchical nanostructured this compound can help alleviate these diffusion limitations by introducing secondary nanopores or shortening diffusion distances oaepublish.com.

Homogeneous and Heterogeneous Catalysis by this compound

This compound (MOFs) can bridge the gap between homogeneous and heterogeneous catalysis, combining benefits of both approaches rsc.orgprinceton.eduresearchgate.net. They can function as heterogeneous catalysts due to their solid, porous structure, allowing for easy separation and recycling after reactions bohrium.comresearchgate.netprinceton.edu. The diverse pore structures and customizable chemical compositions make them outstanding heterogeneous catalysts across a broad range of reactions oaepublish.com.

In some cases, this compound materials can also exhibit characteristics of homogeneous catalysts, particularly when active sites are highly accessible or when the framework design allows for single-atom catalytic sites researchgate.netresearchgate.net. Research has explored the design of water-soluble MOFs for homogeneous photocatalytic purposes, which can also function as heterogeneous catalysts researchgate.net. Studies comparing the catalytic performance of this compound with their homogeneous counterparts have been conducted to understand their advantages and limitations rsc.org. The ability to incorporate specific catalytic sites within the framework allows for the design of complex catalytic architectures, which is a characteristic often associated with homogeneous catalysis princeton.edu.

Reaction Engineering and Reactor Design for this compound-Catalyzed Processes

The application of this compound (MOFs) in catalysis necessitates considerations in reaction engineering and reactor design to optimize performance and enable scalable processes oaepublish.commdpi.comdiva-portal.orgbohrium.comed.ac.uk. The design of the catalytic process involves selecting appropriate reactor types and optimizing reaction conditions to maximize efficiency, selectivity, and catalyst stability oaepublish.commdpi.combohrium.com.

For heterogeneous this compound catalysis, factors such as mass transfer limitations within the porous structure and the stability of the catalyst under reaction conditions are critical engineering considerations oaepublish.commdpi.com. Reactor design plays a significant role in the performance of this compound catalysts, particularly in electrochemical reactions like CO2 reduction, where different reactor types (e.g., H-type cells, flowing cells) can influence product distribution bohrium.com.

Research in reaction engineering for this compound-catalyzed processes includes developing novel reactor designs and materials, addressing reactor safety and environmental issues, and exploring emerging reactor technologies such as electrochemical reactors and photoreactors bohrium.comed.ac.uk. Studies also focus on understanding the kinetics of this compound-catalyzed reactions and the pathways of catalyst deactivation to inform reactor design and operation diva-portal.org. Strategies for enhancing the robustness of this compound catalysts, such as coating them with protective layers, are also being investigated to improve their suitability for use in various reactor environments diva-portal.org.

Data Tables

This compound in Agrochemistry: Principles of Interaction with Plant Systems

The interaction of chemical compounds with plant systems in agrochemistry is a critical area of research, focusing on how substances influence plant growth, development, and their ability to interact with their environment, including microorganisms. Agrochemicals, encompassing pesticides and fertilizers, can have significant effects on soil microbiomes, which are crucial for plant health and nutrient cycling. mu.ac.ke, mdpi.com Understanding these interactions is vital for sustainable agricultural practices. nih.gov

Phytoremediation Potential of this compound (conceptual)

Phytoremediation is an environmentally friendly approach that utilizes plants and associated microorganisms to clean up contaminated soil, water, and air. mdpi.com, wikipedia.org This conceptual section explores the potential for this compound to be involved in such processes. Phytoremediation strategies include phytoextraction, phytostabilization, phytodegradation, phytostimulation, phytovolatilization, and rhizofiltration. frontiersin.org, rsc.org, wikipedia.org

The potential phytoremediation capacity of a compound like this compound would depend on its chemical properties and how it interacts with plant uptake, translocation, and metabolic processes. For instance, plants can absorb ionic compounds through their root systems. frontiersin.org Some plants, known as hyperaccumulators, can absorb and concentrate high amounts of contaminants in their tissues. wikipedia.org The effectiveness of phytoremediation can be influenced by factors such as the nature and concentration of pollutants, plant characteristics, metal speciation in soil, and environmental conditions. nih.gov

The conceptual application of this compound in phytoremediation could involve:

Phytoextraction: If this compound or its degradation products are absorbed by plant roots and translocated to harvestable plant parts, plants could potentially be used to remove this compound from contaminated soil or water. This process's efficiency would depend on the plant's ability to accumulate this compound and the compound's mobility within the plant.

Phytostabilization: this compound might be immobilized in the soil or plant tissues, reducing its mobility and preventing its spread to other environmental compartments. This could involve binding to soil particles or being sequestered within plant structures.

Phytodegradation/Phytotransformation: Plants or their associated microorganisms might metabolize this compound into less toxic or non-toxic substances. This would rely on the presence of enzymes within the plant or rhizosphere that can break down the compound. wikipedia.org

Phytovolatilization: If this compound or its volatile transformation products can be taken up by plants and released into the atmosphere through transpiration, this could serve as a removal mechanism. frontiersin.org, rsc.org

Evaluating the phytoremediation potential of this compound would require studies on its uptake by different plant species, its distribution within plant tissues, its susceptibility to plant and microbial metabolism, and the toxicity of the parent compound and any transformation products to the plants themselves.

Impact of this compound on Plant Growth and Development at a Molecular Level

Chemical compounds can influence plant growth and development by interacting with various molecular processes, including hormone signaling, nutrient uptake, and stress response pathways. mdpi.com, nih.gov Understanding the impact of this compound at a molecular level would involve investigating its effects on:

Gene Expression: this compound could potentially upregulate or downregulate genes involved in plant growth, development, or stress responses. Studies using techniques like transcriptomics could reveal which genes are affected. frontiersin.org, nih.gov

Protein Activity: this compound might interact with or modulate the activity of key enzymes or proteins involved in metabolic pathways, hormone synthesis or signaling, or defense mechanisms. Proteomics studies could help identify affected proteins. nih.gov, researchgate.net

Hormone Balance: Plant hormones (phytohormones) like auxins, cytokinins, gibberellins, abscisic acid, and ethylene (B1197577) play crucial roles in regulating plant growth and development. mdpi.com, nih.gov this compound could potentially mimic, inhibit, or alter the metabolism of these hormones, thereby affecting processes such as seed germination, root development, and leaf growth. mdpi.com, frontiersin.org, researchgate.net

Nutrient Uptake and Metabolism: this compound might interfere with the uptake, transport, or utilization of essential plant nutrients. This could occur through direct interaction with transporters in plant roots or by affecting the activity of soil microorganisms involved in nutrient cycling. mu.ac.ke, mdpi.com

Stress Responses: Plants have complex molecular mechanisms to respond to biotic and abiotic stresses. nih.gov this compound could potentially trigger stress responses, alter the plant's ability to cope with stress, or interact with signaling molecules involved in these pathways, such as calcium, nitric oxide, or reactive oxygen species. nih.gov

Research in this area would likely involve molecular techniques such as quantitative PCR to measure gene expression, Western blotting to assess protein levels, and analyses of hormone concentrations in plant tissues. frontiersin.org Studying the effects of this compound on plant growth and development at the molecular level is crucial for understanding its mode of action and predicting its potential effects on agricultural productivity and ecosystem health.

Environmental Fate and Ecotoxicological Principles of this compound

The environmental fate and ecotoxicology of a chemical compound describe how it behaves in the environment and its potential to cause harm to ecosystems and organisms. epa.gov, bluefrogscientific.com Understanding these aspects for this compound is essential for assessing its environmental risk.

Degradation Pathways and Persistence of this compound in Environmental Compartments

The degradation and persistence of this compound in the environment determine how long it will remain in various compartments (soil, water, air, sediment) and the potential for exposure to organisms. epa.gov, nih.gov, smithers.com Degradation can occur through various abiotic and biotic processes. up.pt

Abiotic Degradation: This includes processes like hydrolysis (breakdown by water) and photolysis (breakdown by light). up.pt The susceptibility of this compound to these processes would depend on its chemical structure.